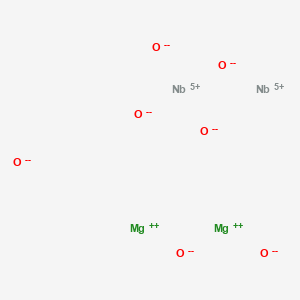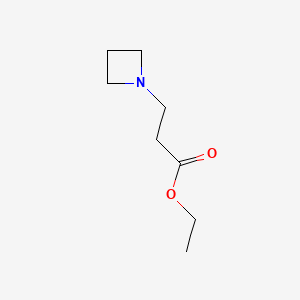
Magnesiumniobat
Übersicht
Beschreibung
Magnesium niobate is a complex perovskite oxide material . It is composed of magnesium (Mg), and niobium (Nb) elements and is typically represented by the chemical formula MgNb2O6 . It has been used to make piezoelectric microcantilever sensors .
Synthesis Analysis
Magnesium based niobium oxides (Mg–Nb–O) were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5 and/ or metallic Nb were annealed for the syntheses which revealed the effect of temperature on phase formation, reaction kinetics and heat of reaction .Molecular Structure Analysis
The formation of MgNb2O6 phase of powder samples is determined from the XRD . Average lattice constants of MgNb2O6 ceramic sample are measured from XRD data .Chemical Reactions Analysis
The formation of MgNb2O6, Mg4Nb2O9, and Mg3Nb6O11 compounds towards pure phases rather complicated due to multistep reactions . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for MgNb2O6 synthesis and corresponding heat of formation were estimated to be 140 and 190 kJ/mol for Mg4Nb2O9 and Mg3Nb6O11 compounds respectively .Physical And Chemical Properties Analysis
Magnesium niobate is insoluble in water . The photoluminescence spectra show a broad blue emission band centered at 426 nm and the band gap energy is 2.19 eV as measured by UV–Vis spectroscopy using Tauc equation .Wissenschaftliche Forschungsanwendungen
Medizinische Ultraschallbildgebung
Magnesiumniobat bildet in Kombination mit Bleititanat (PMN-PT) Einkristalle, die erfolgreich in der medizinischen Ultraschallbildgebung kommerzialisiert wurden . Diese Kristalle weisen gegenüber den herkömmlichen piezoelektrischen Keramiken überlegene Eigenschaften auf, was zu Ultraschallwandlern mit verbesserter Bildgebung (breite Bandbreite und verbesserte Empfindlichkeit) führt .
Piezoelektrische Mikro-Kantilever-Sensoren
Bleithis compound wurde zur Herstellung von piezoelektrischen Mikro-Kantilever-Sensoren verwendet . Diese Sensoren können in verschiedenen Bereichen eingesetzt werden, darunter medizinische Diagnostik, chemische Analyse und mechanische Sensorik.
Katalysatoren in chemischen Reaktionen
Magnesium-basierte Nioboxide (Mg–Nb–O), einschließlich this compound, wurden durch Festphasenreaktionen hergestellt, um die Funktion von Übergangsmetalloxiden als Promotoren/Katalysatoren für die praktische Anwendung zu verstehen .
Wasserstoffspeicherung
this compound wurde auf sein Potenzial für die Wasserstoffspeicherung untersucht . Dies ist ein wichtiger Schritt in der Entwicklung einer Wasserstoffwirtschaft, und this compound könnte aufgrund seiner einzigartigen Eigenschaften eine Schlüsselrolle spielen.
Flexible ferroelektrische Bauelemente
Die Entwicklung von PMN-basierten Dünnschichten und Nanokompositen könnte den Weg für flexible ferroelektrische Bauelemente mit hoher Leistung und einzigartigen Funktionalitäten ebnen . Diese könnten in Anwendungen wie tragbaren Geräten, Robotik und biomedizinischen Implantaten eingesetzt werden.
Dielektrische und piezoelektrische Eigenschaften
Bleithis compound-Bleititanat (PMN-PT)-Einkristalle weisen gegenüber den herkömmlichen Bleizirkonattitanat (PZT)-polykristallinen Keramiken überlegene dielektrische und piezoelektrische Eigenschaften auf, mit einem elektromechanischen Kopplungsfaktor k33 0.9 und einem piezoelektrischen Ladungskoeffizienten d33 > 1500 pC/N .
Wirkmechanismus
Target of Action
Magnesium niobate is a compound that primarily targets transition metal oxides, acting as a promoter or catalyst for practical applications . It is synthesized to understand the function of transition metal oxides .
Mode of Action
The interaction of magnesium niobate with its targets involves solid-state reactions . Magnesium niobate is prepared in different conditions, with some forms preferring a reducing environment . The synthesis process reveals the effect of temperature on phase formation, reaction kinetics, and heat of reaction .
Biochemical Pathways
The biochemical pathways affected by magnesium niobate involve the formation of magnesium-based oxides (Mg–Nb–O) which facilitate hydrogen transport into solid structures . This process is influenced by the reduction of niobia (Nb2O5) into metallic niobium, followed by the successive formation of magnesium-based oxides .
Pharmacokinetics
The synthesis process of magnesium niobate indicates that the compound’s bioavailability may be influenced by factors such as temperature and the presence of other compounds during synthesis .
Result of Action
The molecular and cellular effects of magnesium niobate’s action are primarily seen in its role as a promoter or catalyst in the formation of magnesium-based oxides . These oxides play a crucial role in facilitating hydrogen transport into solid structures .
Action Environment
The action, efficacy, and stability of magnesium niobate are influenced by environmental factors such as temperature and the presence of other compounds during synthesis . For instance, some forms of magnesium niobate are prepared in oxidizing conditions, while others prefer a reducing environment .
Zukünftige Richtungen
Lead magnesium niobate (PMN) has emerged as a promising ferroelectric material due to its exceptional dielectric, electromechanical, and non-linear properties . Although challenges remain in terms of lead toxicity, synthesis, and processing, ongoing research efforts continue to push the boundaries of PMN-based materials and devices .
Eigenschaften
IUPAC Name |
dimagnesium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQWEHVVUJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2Nb2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12163-26-7 | |
| Record name | Magnesium niobium oxide (MgNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium diniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)







